molecular formula C8H17KO3Si B1408204 Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate CAS No. 1803585-09-2

Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate

Cat. No.: B1408204
CAS No.: 1803585-09-2
M. Wt: 228.4 g/mol
InChI Key: JDGHJVUBSIMFEL-UHFFFAOYSA-M
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Description

Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate is a chemical compound with the molecular formula C8H17KO3Si . It has a molecular weight of 228.40 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a potassium atom, two oxygen atoms, three carbon atoms, and a silicon atom . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Scientific Research Applications

Selective Deprotection in Organic Synthesis

The use of potassium fluoride on basic alumina in acetonitrile with ultrasound for the selective deprotection of tert-butyldimethylsilyl ethers of phenols is an important application. This method readily cleaves tert-butyldimethylsilyl ethers of phenols at room temperature, which is valuable in complex organic synthesis (Schmittling & Sawyer, 1991).

Gold-Catalyzed Reactions in Organic Chemistry

In 2020, a highly efficient gold-catalyzed approach was developed for the construction of 6-(tert-butyldimethylsilyl)oxy-tetrahydropyrrolo[1,2-c][1,3]oxazin-1- ones. This reaction demonstrated tolerance for a wide range of substituted N,O-acetals and ynamides, leading to novel heterocycles (Zhang et al., 2020).

Chemoselective Desilylation Procedures

A method for desilylation of O-tert-butyldimethylsilyl ethers was developed using chlorotrimethylsilane and potassium fluoride dihydrate in acetonitrile. This alternative procedure is chemoselective and effective for practical applications in organic synthesis (Peng & Li, 2006).

Synthetic Utility in Organic Compounds

Potassium carbonate/Kriptofix 222 and pyridinium p-toluenesulfonate or BF3-etherate have been used to remove the tert-butyldimethylsilyl group from phenolic and alcoholic silyl ethers, respectively. This methodology finds wide applicability in complex organic synthesis (Prakash, Saleh, & Blair, 1994).

Ring Cleavage in Cyclic Acetals

Oxidative ring cleavage of cyclic acetals to glycol monoesters via intermediate tert-butylperoxy ortho esters has been achieved using tert-butylperoxy-lambda(3)-iodanes (Sueda, Fukuda, & Ochiai, 2001).

Formation of Homo- and Heterocyclosilanes

The generation of α,ω-oligosilyl dianions and their use in the formation of homo- and heterocyclosilanes has been explored. This includes the synthesis of sila-, stanna-, and zirconocenacyclosilanes (Fischer et al., 2003).

Desilylation in Oligoribonucleotide Synthesis

The hydrolytic removal of the 2‘-tert-butyldimethylsilyl group from a 2‘-O-TBDMS protected UpU dimer and related derivatives under various acidic conditions has been investigated, showing efficient desilylation (Kawahara, Wada, & Sekine, 1996).

Sensor Development for Zinc Determination

Potassium hydrotris(N-tert-butyl-2-thioimidazolyl)borate and potassium hydrotris(3-tert-butyl-5-isopropyl-l-pyrazolyl)borate were evaluated as ionophores for a poly(vinyl chloride) membrane sensor for Zn(II) ions, demonstrating their utility in biological and environmental samples analysis (Singh et al., 2007).

Application in Artificial Ion Channels

The formation of a lipophilic G-quadruplex by 5‘-tert-butyl-dimethylsilyl-2‘,3‘,-di-O-isopropylidene G 2, which has a strong affinity for alkali metal cations, has potential applications in developing artificial ion channels (Forman, Fettinger, Pieraccini, Gottarelli, & Davis, 2000).

Properties

IUPAC Name

potassium;2-[tert-butyl(dimethyl)silyl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3Si.K/c1-8(2,3)12(4,5)11-6-7(9)10;/h6H2,1-5H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGHJVUBSIMFEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17KO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-09-2
Record name potassium 2-[(tert-butyldimethylsilyl)oxy]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate
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